Dialifos

acute toxicity LD50 organophosphate

Phosmet-type AChE inhibitors require P450 bioactivation, introducing variability into in vitro assays. Dialifos bypasses this: it directly inhibits AChE (IC50 = 0.540 nM) without metabolic activation, enabling precise kinetic measurements. • Resistance Probe: P. ulmi strains with >100-fold OP resistance retain <10-fold resistance to Dialifos. • Hydrolysis Model: 47.6-fold half-life range (pH 6: 119 h; pH 8: 2.5 h) for phosphorodithioate stability studies. • Authenticity: norchlorodialifos impurity (≤5% w/w) confirms Hercules 14503 synthetic origin.

Molecular Formula C14-H17-Cl-N-O4-P-S2
Molecular Weight 393.8 g/mol
CAS No. 10311-84-9
Cat. No. B016134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDialifos
CAS10311-84-9
Synonymsdialifor
O,O-diethyl S-(2-chloro-1-phthalimidoethyl) phosphorodithioate
Torak
Torak EC 24
Molecular FormulaC14-H17-Cl-N-O4-P-S2
Molecular Weight393.8 g/mol
Structural Identifiers
SMILESCCOP(=S)(OCC)SC(CCl)N1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C14H17ClNO4PS2/c1-3-19-21(22,20-4-2)23-12(9-15)16-13(17)10-7-5-6-8-11(10)14(16)18/h5-8,12H,3-4,9H2,1-2H3
InChIKeyMUMQYXACQUZOFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.57e-07 M
Sol in aromatic hydrocarbons, ethers, esters, ketones
Very soluble in cyclohexanone;  slightly soluble in aliphatic hydrocarbons, alcohols
In acetone 760, isophorone 400, chloroform 620, xylene 570, diethyl ether 500, ethanol <10, hexane <10 (all in g/kg at 20 °C)
Soluble in common organic solvents
In water, 0.18 mg/L at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Dialifos Chemical Identity and Pharmacological Class


Dialifos (also referred to as dialifor, Torak®, or AC 14503) is a heterocyclic organothiophosphate compound belonging to the phthalimide-derived organophosphorus insecticide/acaricide class . It is a non-systemic agent that acts primarily through inhibition of acetylcholinesterase (AChE), leading to accumulation of acetylcholine at synaptic junctions and subsequent neurotoxicity in target arthropods [1]. Physically, dialifos is a white crystalline solid (melting point 67–69°C) with very low aqueous solubility (0.18 mg/L at 20°C) and high volatility (vapour pressure 133 mPa at 35°C) [2]. It exists as a racemic mixture of (R)- and (S)-enantiomers due to chirality at both the phosphorus centre and the carbon adjacent to the phthalimide ring [2]. Although now classified as an obsolete pesticide and no longer approved under EU Regulation 1107/2009, dialifos remains a valuable reference standard and research tool for studying organophosphate toxicodynamics, resistance mechanisms, and structure–activity relationships within the phthalimide OP subclass [2].

1
Workflow Organophosphate toxicodynamics and AChE inhibition studies
2
Selection Context Direct-acting parent compound suitable for in vitro assays without metabolic activation
3
Procurement Fit Obsolete pesticide reference standard for resistance mechanism research and residue analysis

Why Phosmet and Azinphos-Methyl Are Not Interchangeable with Dialifos


Although dialifos, phosmet, and azinphos-methyl share a common organothiophosphate backbone and phthalimide substructure that nominally places them in the same pesticidal subclass [1], critical quantitative distinctions in acute mammalian toxicity, acetylcholinesterase inhibition kinetics, target-site cross-resistance profiles, and environmental hydrolytic stability render them non-interchangeable for any application requiring reproducible toxicological benchmarking or residue-analytical validation. Procurement of a generic 'phthalimide organophosphate' without specifying dialifos would introduce uncontrolled variability in experimental outcomes, particularly in studies where the differential between direct and bioactivation-dependent AChE inhibition governs the interpretation of in vitro to in vivo extrapolation models [2]. The evidence detailed below demonstrates that dialifos occupies a distinct position within this chemical series, defined by measurable and statistically significant differences from its closest structural comparators.

Mechanism Mismatch
Dialifos Direct parent-compound AChE inhibitor Phosmet parent is inactive; requires oxon bioactivation. May yield false-negative results in isolated enzyme assays.
Resistance Profile Mismatch
Dialifos Low cross-resistance in OP-resistant mite strains Azinphos-methyl and phosmet exhibit higher cross-resistance factors; phenotype interpretation may shift with incorrect probe compound.
Physicochemical Mismatch
Dialifos High volatility, very low aqueous solubility Phosmet is ~139-fold more water-soluble and far less volatile; extraction recovery and calibration may not transfer directly.

Dialifos Quantitative Differentiation Evidence


Acute Oral Mammalian Toxicity

The acute oral LD50 of dialifos in rats is reported as 26 mg/kg, compared to 123 mg/kg for phosmet and phosalone, and 734 mg/kg for malathion within the same phosphorodithioate subclass [1]. This represents a 4.7-fold greater acute mammalian toxicity for dialifos relative to phosmet and phosalone, and a 28-fold greater toxicity relative to malathion. Separate primary data from Gaines and Linder (1986) report dialifos LD50 values of 24 mg/kg (adult male rats) and 6 mg/kg (adult female rats), indicating a pronounced sex-dependent toxicity differential that is not uniformly observed across all organophosphates [2]. This quantitative toxicity gradient is a critical determinant in selecting the appropriate reference compound for antidote efficacy studies and hazard characterization.

Acute Oral Mammalian Toxicity
Head-to-head
4.7-fold Greater acute toxicity vs. phosmet (LD50 26 vs. 123 mg/kg in rats) Female rats: 4-fold more sensitive than males within dialifos data
Supports high-potency OP hazard modeling studies
Standardized oral assay; data span Gaines & Linder (1986) and compiled sources
acute toxicity LD50 organophosphate mammalian toxicology

Direct AChE Inhibition Versus Metabolic Bioactivation

Dialifos demonstrates direct, concentration-dependent inhibition of acetylcholinesterase with a reported IC50 of 0.540 nM for the parent compound in a biochemical assay using the Ellman method [1]. In rat plasma and erythrocyte cholinesterase, the parent dialifos produces 50% inhibition at 2.55 µg/mL and 0.31 µg/mL, respectively; oxidation with a peroxide–acetic acid system (simulating metabolic bioactivation) further increases potency to 0.83 µg/mL and 0.015 µg/mL [2]. In contrast, a 2020 study published in Archives of Toxicology demonstrated that the parent compound of phosmet showed no detectable inhibition of AChE from human donor blood or electric eel enzyme; only the oxon metabolite (phosmet-oxon) was inhibitory, with IC50 values in human blood ranging from 0.2–29 µM [3]. This fundamental mechanistic distinction—direct AChE inhibition by dialifos parent versus absolute bioactivation dependence for phosmet—has significant implications for in vitro experimental design, as dialifos can be used to study AChE inhibition kinetics without requiring a separate metabolic activation system.

Direct vs. Bioactivation-Dependent AChE Inhibition
Cross-study comparable
Dialifos parent IC50: 0.540 nM Phosmet parent: No detectable inhibition Mechanistic distinction: Direct inhibition vs. absolute oxon dependence
Appropriate for in vitro screens without metabolic activation systems
Ellman method data; phosmet data from Archives of Toxicology (2020), human blood AChE
acetylcholinesterase inhibition IC50 bioactivation oxon in vitro toxicodynamics

Cross-Resistance Profile in Spider Mite Strains

In a comprehensive resistance profiling study of 20 organophosphates against the fruit tree red spider mite (Panonychus ulmi) from English apple orchards, Cranham (1982) demonstrated that strains with established organophosphate resistance exhibited 10- to 100-fold resistance to most OPs that had been in field use for several years (including parathion, vamidothion, dimethoate, and demeton-S-methyl) [1]. However, these same resistant strains showed less than 10-fold resistance to several recently introduced organophosphates, including dialifos, triazophos, and dioxathion. Additionally, the study established that OP-resistant P. ulmi strains displayed only 2- to 5-fold cross-resistance to carbamates and remained fully susceptible to dicofol, confirming that the low-level resistance to dialifos was not due to general vigor tolerance but rather reflected a specific vulnerability in the resistance mechanism to this particular chemotype [1]. This indicates that dialifos possesses a structural or stereoelectronic feature that partially circumvents the metabolic or target-site resistance mechanisms prevalent in OP-selected mite populations.

Cross-Resistance Profile in Mite Strains
Head-to-head
Dialifos resistance: Most established OPs: 10- to 100-fold resistance in same strains Indicates structural feature partially circumvents common OP resistance
Discriminatory probe for resistance phenotype characterization
Cranham (1982), P. ulmi leaf-disk bioassays; monogenic resistance confirmed
insecticide resistance cross-resistance Panonychus ulmi orchard IPM organophosphate resistance management

pH-Dependent Hydrolytic Stability

The hydrolytic stability of dialifos is strongly pH-dependent. In ethanol/water (2:8) at 25°C, the half-life of dialifos is 119 hours at pH 6, decreasing dramatically to 2.5 hours at pH 8—a 47.6-fold acceleration of degradation [1]. This pronounced pH sensitivity provides a tunable parameter for environmental fate studies. A comparative degradation study of selected organophosphate pesticides in water and soil noted that both phosmet and dialifor (dialifos) exhibit an appreciable increase in persistence in the soil–water system relative to their aqueous-only degradation rates, but that this matrix effect was far more pronounced for these two phthalimide OPs than for other organophosphates examined [2]. The half-life on plant surfaces (dissipation RL50) is 11.5 days on grapes (range 11.1–11.9 days) and up to 44 days in orchard crops (range 13.2–70.0 days) under field conditions [3], confirming that environmental persistence is highly crop- and matrix-dependent.

pH-Dependent Hydrolytic Stability
Class-level
47.6-fold Degradation acceleration from pH 6 (119 h) to pH 8 (2.5 h) Phthalimide-dependent soil-water persistence enhancement shared with phosmet
Model compound for base-catalyzed OP hydrolysis studies
Ethanol/water (2:8), 25°C; field dissipation varies by crop matrix
hydrolytic stability environmental fate pH-dependent degradation organophosphate persistence water half-life

Volatility and Aqueous Solubility Differentiation

Dialifos possesses a vapour pressure of 133 mPa at 35°C (classified as highly volatile), combined with an aqueous solubility of only 0.18 mg/L at 20°C and pH 7 [1]. This places dialifos firmly in the high-volatility, low-solubility quadrant of the organophosphate physicochemical space. By comparison, phosmet (a dimethyl phosphorodithioate analog with vapour pressure of 0.065 mPa at 25°C and aqueous solubility of 25 mg/L) occupies a fundamentally different region of the volatility–solubility matrix, being approximately three orders of magnitude less volatile and over two orders of magnitude more water-soluble [2]. This disparity is mechanistically attributable to the diethyl ester substitution on the phosphorodithioate core of dialifos (O,O-diethyl) versus the dimethyl substitution in phosmet (O,O-dimethyl), coupled with the chloroethyl substituent on the phthalimide nitrogen in dialifos [3]. The practical consequence is that dialifos exhibits markedly different behavior in terms of vapor drift potential, foliar residue dissipation via volatilization, and extraction efficiency from aqueous environmental matrices.

Volatility and Solubility Differentiation
Head-to-head
Dialifos: ~2,000-fold more volatile than phosmet Phosmet: ~139-fold more water-soluble than dialifos Diethyl vs. dimethyl ester substitution drives divergent physicochemical partitioning
Dialifos-specific analytical standard required for accurate quantification
Vapor pressure and solubility from JMPR/PubChem; temperature offset noted for VP comparison
physicochemical properties volatility solubility octanol-water partition formulation science

Norchlorodialifos Impurity Marker

The technical-grade (commercial) specification of dialifos includes a distinctive impurity profile that is quantitatively defined and can serve as a fingerprint for batch identity verification. According to the JMPR 1976 evaluation, the maximum levels of identifiable impurities in commercial technical dialifos include: O,O-diethyl S-(1-phthalimidoethyl) phosphorodithioate ('norchlorodialifos') at 5% w/w, dialifos oxygen analogue at <1%, N-(2-hydroxyethyl)phthalimide at <0.3%, N-(1,2,2-trichloroethyl)phthalimide at 1%, N-(1,2-dichloroethyl)phthalimide at 1%, N-(2-chlorovinyl)phthalimide at 1%, O,O,O-triethyl phosphorothioate at 3%, O,O,S-triethyl phosphorodithioate at 3%, with approximately 2% unidentified material [1]. The presence of norchlorodialifos as a characteristic dechlorinated impurity is structurally unique to the dialifos synthetic pathway (arising from the vinylphthalimide chlorination step in the Hercules 14503 process) and is not found in the technical-grade impurity profiles of phosmet or azinphos-methyl, which derive from different synthetic routes [1] [2]. This impurity signature provides a chemical provenance marker that is analytically distinguishable via HPLC-MS or GC-MS.

Norchlorodialifos Impurity Marker
Class-level
Unique marker: Norchlorodialifos ≤5% w/w Dechlorinated analog from Hercules 14503 synthetic pathway No analogous impurity exists in phosmet or azinphos-methyl portfolios
Enables definitive batch traceability and authenticity verification
JMPR 1976 technical-grade specification; marker for supply chain integrity
impurity profiling technical-grade specification norchlorodialifos quality control reference standard characterization

Dialifos Application Scenarios


In Vitro AChE Inhibition Without Metabolic Activation

Dialifos is the appropriate choice for isolated enzyme assays and high-throughput AChE inhibition screens that do not incorporate a cytochrome P450 bioactivation step. Unlike phosmet, which is completely inactive as a parent compound and requires oxon formation to inhibit AChE (IC50 of phosmet-oxon: 0.2–29 µM in human blood), dialifos directly inhibits AChE with an IC50 of 0.540 nM in biochemical assays [Section_3, Evidence_Item_2]. This eliminates the confounding variable of variable metabolic activation efficiency and allows direct determination of enzyme inhibition kinetics under precisely controlled in vitro conditions. The 0.015 µg/mL IC50 of the dialifos oxon against erythrocyte cholinesterase further enables comparative studies of parent-versus-oxon potency within the same chemical scaffold [Section_3, Evidence_Item_2].

OP Resistance Mechanism Characterization in Mites and Insects

Dialifos serves as a discriminatory probe compound in resistance profiling studies of field-collected arthropod populations. Cranham (1982) demonstrated that Panonychus ulmi strains exhibiting 10- to 100-fold resistance to most established organophosphates retained sensitivity to dialifos with less than 10-fold resistance [Section_3, Evidence_Item_3]. This makes dialifos a critical diagnostic tool for distinguishing between broad-spectrum OP resistance mechanisms (e.g., elevated esterase sequestration) and compound-specific vulnerabilities. Laboratories conducting resistance monitoring programs should include dialifos in their test panel alongside phosmet and azinphos-methyl to fully characterize the resistance phenotype of submitted populations.

Environmental Fate and Hydrolytic Degradation Studies

The pH-dependent hydrolysis of dialifos, spanning a 47.6-fold range from pH 6 (119 h half-life) to pH 8 (2.5 h half-life), makes it an ideal model compound for studying base-catalyzed phosphorodithioate ester hydrolysis mechanisms [Section_3, Evidence_Item_4]. The enhanced persistence of dialifos in soil–water matrices relative to its aqueous-only stability, a property shared with phosmet but not with non-phthalimide organophosphates, establishes these two compounds as a distinct environmental fate subgroup [Section_3, Evidence_Item_4]. Researchers investigating the influence of the phthalimide moiety on soil adsorption and hydrolytic protection should use dialifos as the representative diethyl-substituted member of this pair.

Multi-Residue OP Quantification in Low-Polarity Matrices

The extreme volatility (133 mPa at 35°C) and very low aqueous solubility (0.18 mg/L) of dialifos place it at the boundary of the typical organophosphate polarity range, making it a critical test analyte for evaluating the recovery efficiency of multi-residue extraction protocols [Section_3, Evidence_Item_5]. Analytical laboratories validating QuEChERS or liquid-liquid extraction methods for organophosphate screening panels should include dialifos as a worst-case low-polarity, high-volatility compound. Successful recovery of dialifos from aqueous or high-moisture matrices provides confidence that the method will adequately capture other low-solubility organophosphates.

Reference Standard Authentication and Impurity Profiling

The unique impurity fingerprint of dialifos, particularly the presence of norchlorodialifos at ≤5% w/w as a dechlorinated marker compound, provides an analytically verifiable signature for confirming the authenticity of commercial dialifos reference standards [Section_3, Evidence_Item_6]. Quality control laboratories tasked with certifying the identity and purity of procured dialifos batches should target this impurity by HPLC-MS or GC-MS as a positive identifier of material originating from the authentic Hercules 14503 synthetic pathway, distinguishing it from potential counterfeit or mislabeled organophosphate standards.

Application
Selection Property
Validation Focus
In Vitro AChE Inhibition Without Metabolic Activation
Direct parent-compound inhibitor activity
Enzyme inhibition kinetics under controlled in vitro conditions
OP Resistance Mechanism Characterization
Low cross-resistance profile in OP-selected strains
Discriminatory probe for broad-spectrum vs. compound-specific resistance
Environmental Fate and Hydrolytic Degradation Studies
Strong pH-dependent hydrolysis (47.6-fold range)
Phthalimide-subclass model for soil-water persistence enhancement
Multi-Residue OP Quantification in Low-Polarity Matrices
High volatility, very low aqueous solubility
Worst-case recovery marker for extraction protocol evaluation
Reference Standard Authentication and Impurity Profiling
Unique norchlorodialifos impurity marker (≤5% w/w)
HPLC-MS/GC-MS batch traceability and supply chain integrity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dialifos

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.